molecular formula C11H12O4 B1221775 3-(4-Methoxybenzoyl)propionic acid CAS No. 3153-44-4

3-(4-Methoxybenzoyl)propionic acid

Cat. No.: B1221775
CAS No.: 3153-44-4
M. Wt: 208.21 g/mol
InChI Key: OMTDIBZSUZNVJK-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)propionic acid is an organic compound with the molecular formula C11H12O4. It is characterized by the presence of a methoxy group attached to a benzoyl moiety, which is further connected to a propionic acid chain. This compound is known for its white to light yellow crystalline appearance and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzoyl)propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with anisole (methoxybenzene) and succinic anhydride.

    Catalyst: Aluminum chloride is used as a catalyst.

    Reaction: The reaction proceeds through a Friedel-Crafts acylation mechanism, where anisole reacts with succinic anhydride in the presence of aluminum chloride to form the desired product.

The reaction conditions generally involve maintaining the reaction mixture at a controlled temperature and ensuring anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle significant quantities of starting materials.

    Purification: Employing techniques such as recrystallization and distillation to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

3-(4-Methoxybenzoyl)propionic acid undergoes various chemical reactions, including:

Oxidation

    Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Conditions: Typically carried out under acidic or basic conditions.

    Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

Reduction

    Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Conditions: Conducted under anhydrous conditions to prevent hydrolysis.

    Products: Reduction can yield alcohols or aldehydes.

Substitution

    Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

    Conditions: Usually performed under reflux conditions.

    Products: Substitution reactions can introduce halogen atoms into the aromatic ring or the propionic acid chain.

Scientific Research Applications

3-(4-Methoxybenzoyl)propionic acid finds applications in various scientific research fields:

Chemistry

    Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Reagent: Employed in organic synthesis reactions to introduce specific functional groups.

Biology

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine

    Pharmaceuticals: Investigated for potential therapeutic properties and as a precursor in drug synthesis.

Industry

    Material Science: Applied in the development of new materials with specific properties.

    Agrochemicals: Used in the synthesis of compounds for agricultural applications.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzoyl)propionic acid involves its interaction with specific molecular targets. The methoxy group and the benzoyl moiety play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzoylpropionic acid
  • 4-Oxo-4-phenylbutyric acid
  • Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
  • 4-Methoxyphenylacetic acid

Uniqueness

3-(4-Methoxybenzoyl)propionic acid is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTDIBZSUZNVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185432
Record name 3-(4-Methoxybenzoyl)propionic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3153-44-4
Record name 4-Methoxy-γ-oxobenzenebutanoic acid
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Record name 3-(4-Methoxybenzoyl)propionic acid
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Record name 3-(4-Methoxybenzoyl)propionic acid
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Record name 3-(4-methoxybenzoyl)propionic acid
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Record name 3-(4-Methoxybenzoyl)propionic acid
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Synthesis routes and methods I

Procedure details

Anisole (70.0 g) and succinic anhydride (65.0 g) were dissolved in 1,2-dichloroethane (1 liter) and the mixture was cooled to 0° C. To the resulting suspension there was added, in portions, AlCl3 (172 g) and the resulting mixture was stirred with a mechanical stirrer for 1 hour. The mixture was then poured into a mixture of ice and water (about 1 liter) containing 50 ml of concentrated HCl. The resulting white solid was collected by filtration, washed with water and air dried to yield the title compound, m.p. 145°-147° C.
Quantity
70 g
Type
reactant
Reaction Step One
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65 g
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reactant
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1 L
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solvent
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Quantity
172 g
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reactant
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50 mL
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reactant
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Name
Quantity
1 L
Type
solvent
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Synthesis routes and methods II

Procedure details

A solution of p-anisole (4.32 g, 50 mmol) and succinic anhydride (4.14 g, 40 mmol) were combined in 1,1,2,2-tetrachloroethane (10 mL) and nitrobenzene (40 mL) at 4° C. Aluminum chloride (24.56 g, 180 mmol) was then added gradually. The temperature was kept at 0°-5° C. and stirred overnight. Water was added and neutralized to quench the reaction. The aqueous phase was separated and washed with ether then reacidified and washed with ether again. The ether fractions were combined, dried and evaporated. The remaining residue was purified by flash silica chromatography to yield a white solid (7.55 g, 88%). 1H NMR (CDCl3) δ7.98 (d, 3H), 6.88 (d, 2H), 3.76 (s, 3H), 3.30 (t, 2H), 2.76 (t, 2H).
[Compound]
Name
p-anisole
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
40 mL
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reactant
Reaction Step Three
Quantity
24.56 g
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reactant
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Quantity
0 (± 1) mol
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reactant
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Quantity
10 mL
Type
reactant
Reaction Step Six
Name
Yield
88%

Synthesis routes and methods III

Procedure details

A 500 mL round bottom flask equipped with a magnetic stirrer bar and an inert atmosphere (nitrogen gas) was charged with 5.25 mL (48.3 mmol) of anisole, 4.83 g (48.3 mmol) of succinic anhydride, 125 mL 1,1,2,2-tetrachloroethane and 125 mL of nitrobenzene. The reaction vessel was cooled with an external ice bath and stirred for 30 minutes. Aluminum trichloride (14.2 g, 106.4 mmol) was added to the pale yellow solution, which then turned to a dark reddish brown color. The ice bath was removed, and the reaction was allowed to stir at room temperature for 36 hours. Reaction was again cooled with an external ice bath. Prepared acidic solution by pouring 1N hydrogen chloride solution into a 100 mL beaker filled with ice. This solution was added to the reaction mixture carefully, drop-wise at first until reaction became clear with white precipitate. After that point a 10 mL portion was carefully added to test for reactivity, and then the remained of the ice/acid mixture was added. A second 100 mL of ice/acid mixture was added, the external ice bath removed and the pale emulsion was stirred for 2 hours. A white precipitate was collected form the emulsion by suction filtration. This solid was dissolved in 300 mL of 0.3 M sodium hydroxide, washed with 100 mL of ethyl acetate, and acidified to ˜pH 1 with 1 M hydrochloric acid. The white precipitate that was collected upon vacuum filtration was washed with 3×100 mL de-ionized water and dried. The product (4.7 g, 47%) was isolated as a white solid, mp 149-150° C. Combustion analysis: Found: C, 63.52; H, 5.78%; C11H12O4 requires C, 63.45; H, 5.81% 1H NMR (d6-DMSO): δ 12.2, s, 1H (COOH); δ 7.9 d, 2H (aryl H's); δ 7.0, d, 2H, (arylH's); δ 3.8, s, 3H (OMe H's); δ 3.2, t, 2H(CH2 α to carbonyl); δ 2.5, t, 2H(CH2 α to COOH).
Quantity
5.25 mL
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
47%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key intermolecular interactions observed in the crystal structure of 3-(4-Methoxybenzoyl)propionic acid?

A1: The crystal structure of this compound is characterized by inversion dimers formed through pairs of intermolecular O—H⋯O hydrogen bonds []. These dimers are further stabilized by C—H⋯O bonds. Additionally, C—H⋯π interactions are observed between the benzene ring and the methylene group, contributing to the overall packing arrangement within the crystal lattice [].

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